molecular formula C20H23ClN2O3S B11340597 N-(2-chlorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(2-chlorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11340597
M. Wt: 406.9 g/mol
InChI Key: XSUUWICZXAUSAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-CHLOROPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and two aromatic rings substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: This step often involves the reaction of the piperidine derivative with a suitable carboxylic acid derivative.

    Substitution Reactions: Chlorine and methyl groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-CHLOROPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tolfenamic Acid: A compound with a similar structure, used as a nonsteroidal anti-inflammatory drug (NSAID).

    N-(2-Chlorophenyl)methylacetamide: Another related compound with different functional groups and applications.

Uniqueness

N-(2-CHLOROPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H23ClN2O3S

Molecular Weight

406.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H23ClN2O3S/c1-15-6-2-3-7-17(15)14-27(25,26)23-12-10-16(11-13-23)20(24)22-19-9-5-4-8-18(19)21/h2-9,16H,10-14H2,1H3,(H,22,24)

InChI Key

XSUUWICZXAUSAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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